4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Overview
Description
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a conformationally constrained amino acid. It is a structural element in certain biologically active compounds, such as glucagon antagonists and angiotensin II receptor antagonists . This compound has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol .
Mechanism of Action
Target of Action
It is a structural element in certain biologically active compounds such as glucagon antagonists and angiotensin ii receptor antagonists . These antagonists are known to inhibit the action of glucagon and angiotensin II respectively, which play crucial roles in glucose metabolism and blood pressure regulation.
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is known to interact with several enzymes, proteins, and other biomolecules. It can be inserted as a histidine replacement with a locked imidazole moiety, which helps elucidate the role of the lateral heterocycle in the activity of peptides . This compound’s interactions with enzymes and proteins are crucial for its role in biochemical reactions, such as enzyme inhibition or activation and binding interactions with biomolecules.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can act as an angiotensin II receptor antagonist, which impacts blood pressure regulation and other physiological processes . Additionally, its role as a glucagon antagonist can influence glucose metabolism and energy homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound’s unique structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways . For example, its role as an angiotensin II receptor antagonist involves binding to the receptor and preventing the activation of downstream signaling pathways that regulate blood pressure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. The stability of this compound is crucial for its effectiveness in biochemical reactions and therapeutic applications . Long-term studies may reveal potential degradation products and their impact on cellular functions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where a certain dosage is required to achieve the desired biochemical or physiological response . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role as an angiotensin II receptor antagonist and glucagon antagonist suggests its involvement in pathways related to blood pressure regulation and glucose metabolism. Understanding these pathways can provide insights into the compound’s therapeutic potential and its impact on overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and effectiveness in targeting specific biochemical pathways.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its role in various biochemical processes and its potential therapeutic applications.
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can be achieved through various methods. One common method involves the cyclization of histamine with formaldehyde under reflux conditions . Another method includes the Pictet-Spengler cyclization of histamine with benzaldehyde under basic conditions . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its role in enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can be compared with other similar compounds such as:
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: This compound lacks the carboxylic acid group, which affects its reactivity and biological activity.
5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine:
The uniqueness of this compound lies in its specific structural features, which confer
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJXOFFQLPCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327078 | |
Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-Spinacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
495-77-2, 59981-63-4 | |
Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Spinacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
265 °C | |
Record name | (S)-Spinacine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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